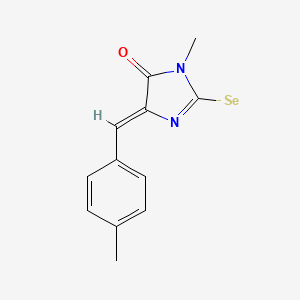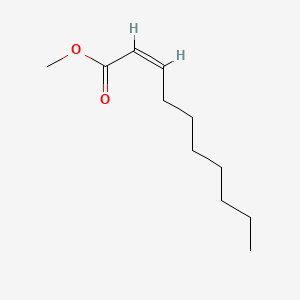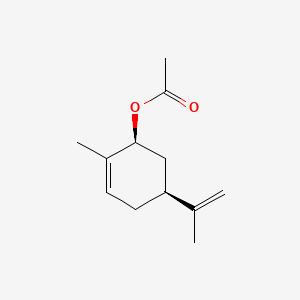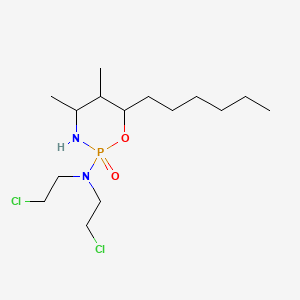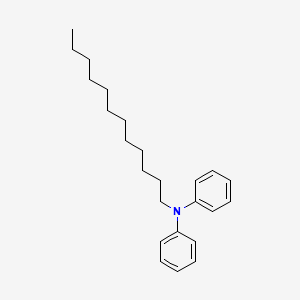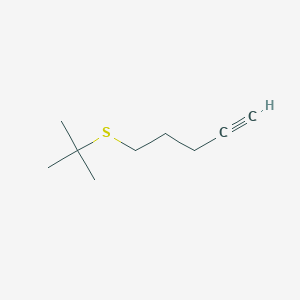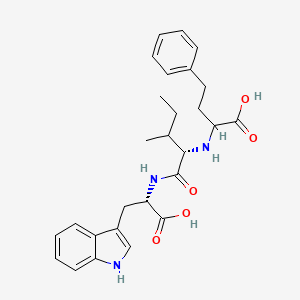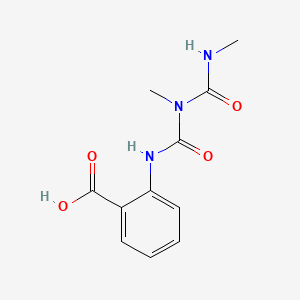
3-Bromo-1-benzylpyridinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-benzylpyridinium iodide is an organic compound that belongs to the class of pyridinium salts It is characterized by the presence of a bromine atom attached to the benzyl group and an iodide counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-benzylpyridinium iodide typically involves the reaction of 3-bromopyridine with benzyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-1-benzylpyridinium iodide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 3-hydroxy-1-benzylpyridinium iodide.
Oxidation: The compound can be oxidized to form corresponding pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: 3-Hydroxy-1-benzylpyridinium iodide.
Oxidation: Pyridinium N-oxide derivatives.
Reduction: Piperidine derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-1-benzylpyridinium iodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 3-Bromo-1-benzylpyridinium iodide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the pyridinium ring play crucial roles in its binding affinity and reactivity. The compound can undergo nucleophilic substitution reactions, leading to the formation of active intermediates that interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-1-benzylpyridinium iodide
- 3-Iodo-1-benzylpyridinium iodide
- 1-Benzylpyridinium chloride
Uniqueness
3-Bromo-1-benzylpyridinium iodide is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its chloro and iodo analogs. The bromine atom enhances the compound’s ability to participate in nucleophilic substitution reactions, making it a valuable reagent in organic synthesis.
Propiedades
Número CAS |
73840-37-6 |
|---|---|
Fórmula molecular |
C12H11BrIN |
Peso molecular |
376.03 g/mol |
Nombre IUPAC |
1-benzyl-3-bromopyridin-1-ium;iodide |
InChI |
InChI=1S/C12H11BrN.HI/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11;/h1-8,10H,9H2;1H/q+1;/p-1 |
Clave InChI |
RHMOXQQPFPTUFD-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)Br.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




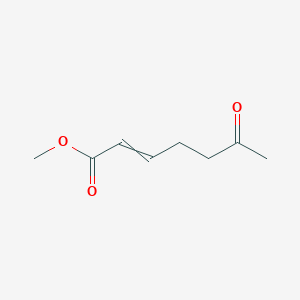
methanone](/img/structure/B14437166.png)
